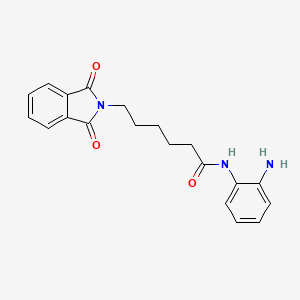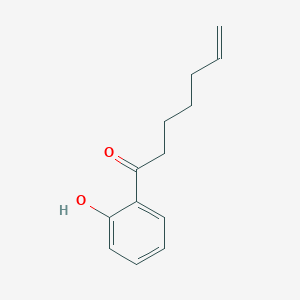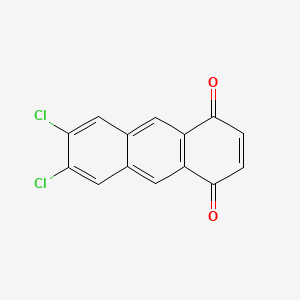![molecular formula C34H55N3O6 B14236639 L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-4-ethoxy-3-methyl-1-(1-methylethyl)-4-oxo-2-buten-1-yl]-N,3-dimethyl-](/img/structure/B14236639.png)
L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-4-ethoxy-3-methyl-1-(1-methylethyl)-4-oxo-2-buten-1-yl]-N,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-4-ethoxy-3-methyl-1-(1-methylethyl)-4-oxo-2-buten-1-yl]-N,3-dimethyl-: is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-4-ethoxy-3-methyl-1-(1-methylethyl)-4-oxo-2-buten-1-yl]-N,3-dimethyl- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the protection of amino groups using tert-butoxycarbonyl (Boc) groups. Subsequent steps involve the coupling of various amino acids and other functional groups under controlled conditions, often using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the precise addition of amino acids and other components in a stepwise manner. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-4-ethoxy-3-methyl-1-(1-methylethyl)-4-oxo-2-buten-1-yl]-N,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the oxidation state of the molecule.
Substitution: This reaction can replace one functional group with another, modifying the molecule’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Applications De Recherche Scientifique
L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-4-ethoxy-3-methyl-1-(1-methylethyl)-4-oxo-2-buten-1-yl]-N,3-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-4-ethoxy-3-methyl-1-(1-methylethyl)-4-oxo-2-buten-1-yl]-N,3-dimethyl- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-4-ethoxy-3-methyl-1-(1-methylethyl)-4-oxo-2-buten-1-yl]-N,3-dimethyl- include other peptide-based molecules with similar functional groups. These compounds may share some properties but differ in their specific structures and applications. Examples include:
- L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-valyl-N-[(1S,2R)-4-[(2S)-2-[(1R,2R)-2-carboxy-1-methoxypropyl]-1-pyrrolidinyl]-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-
- L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-valyl-N-dodecyl-
Propriétés
Formule moléculaire |
C34H55N3O6 |
|---|---|
Poids moléculaire |
601.8 g/mol |
Nom IUPAC |
ethyl 4-[[3,3-dimethyl-2-[[3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoate |
InChI |
InChI=1S/C34H55N3O6/c1-15-42-30(40)23(4)21-25(22(2)3)36(13)29(39)26(32(5,6)7)35-28(38)27(37(14)31(41)43-33(8,9)10)34(11,12)24-19-17-16-18-20-24/h16-22,25-27H,15H2,1-14H3,(H,35,38) |
Clé InChI |
UCUGHLRPMCEWCW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CC(C(C)C)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)N(C)C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.2]octan-2-imine](/img/structure/B14236556.png)
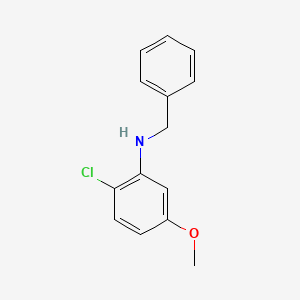
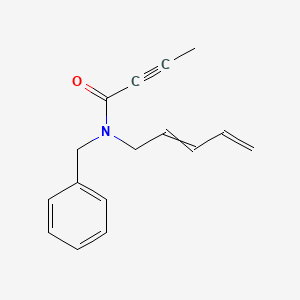
![Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate](/img/structure/B14236572.png)
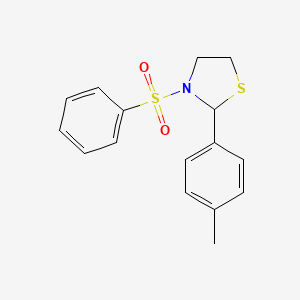

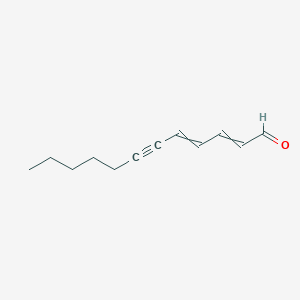
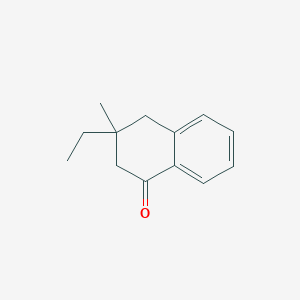
![2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL](/img/structure/B14236610.png)
